The Selective mGlu2/3 Receptor Agonist LY379268: A Technical Guide for Preclinical Research
The Selective mGlu2/3 Receptor Agonist LY379268: A Technical Guide for Preclinical Research
This guide provides an in-depth technical overview of LY379268, a potent and selective agonist for the group II metabotropic glutamate (mGlu) receptors, mGlu2 and mGlu3. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, mechanistic insights, and field-tested experimental protocols to facilitate the effective use of this critical research tool in the exploration of novel therapeutics for neurological and psychiatric disorders.
Core Principles: Understanding LY379268
LY379268, with the chemical name (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a conformationally constrained analog of glutamate. Its rigid structure confers high affinity and selectivity for the orthosteric binding site of mGlu2 and mGlu3 receptors.[1][2] These receptors are predominantly located presynaptically, where they function as autoreceptors to negatively regulate glutamate release.[3][4] By activating these receptors, LY379268 effectively dampens excessive glutamatergic neurotransmission, a pathological hallmark of numerous central nervous system (CNS) disorders.
The therapeutic potential of LY379268 has been extensively explored in preclinical models of conditions such as schizophrenia, anxiety, drug addiction, and epilepsy, as well as for its neuroprotective properties.[4][5][6] Its ability to modulate the brain's primary excitatory system without directly blocking ionotropic glutamate receptors, which can lead to significant side effects, makes it and similar compounds promising candidates for drug development.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | (1S,2R,5R,6R)-2-amino-4-oxabicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| Molecular Formula | C₇H₉NO₅ |
| Molecular Weight | 187.15 g/mol |
| CAS Number | 191471-52-0 |
| Appearance | White solid |
| Solubility | Soluble in aqueous solutions, with solubility enhanced by the addition of a base like NaOH to adjust the pH to ~7.4.[7] |
Mechanism of Action and In-Depth Pharmacology
The primary mechanism of action of LY379268 is its selective agonism at mGlu2 and mGlu3 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.
Receptor Binding and Potency
LY379268 exhibits high potency at both human mGlu2 and mGlu3 receptors, with EC₅₀ values in the low nanomolar range. This high affinity allows for effective receptor activation at relatively low concentrations, minimizing the potential for off-target effects.
Table of Pharmacological Data
| Parameter | Receptor | Value | Reference |
| EC₅₀ | human mGlu2 | 2.69 nM | [1] |
| EC₅₀ | human mGlu3 | 4.48 nM | [1] |
| Ki (vs. [³H]LY341495) | mGlu2 | 14.1 nM | Monn et al., 1999 |
| Ki (vs. [³H]LY341495) | mGlu3 | 5.8 nM | Monn et al., 1999 |
Intracellular Signaling Cascades
Activation of mGlu2/3 receptors by LY379268 initiates a cascade of intracellular events, primarily aimed at reducing neuronal excitability.
-
Inhibition of Adenylyl Cyclase: The canonical signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of inwardly rectifying potassium (K⁺) channels. This dual action reduces neurotransmitter release and hyperpolarizes the neuronal membrane, respectively.
-
MAPK/ERK Pathway Activation: LY379268 has also been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in a range of cellular processes, including neuroprotection and synaptic plasticity.
Caption: Signaling pathways activated by LY379268 binding to mGlu2/3 receptors.
Synthesis and Formulation for Research
Chemical Synthesis
The synthesis of LY379268 is a multi-step process that has been detailed in the scientific literature. For a comprehensive, step-by-step protocol, researchers are directed to the seminal publication by Monn et al. (1999) in the Journal of Medicinal Chemistry. This reference provides the foundational methodology for the synthesis of LY379268 and related compounds.
Formulation for In Vivo Studies
For administration in animal models, LY379268 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common and effective formulation protocol is as follows:
-
Weigh the desired amount of LY379268.
-
Dissolve in sterile 0.9% saline (NaCl).
-
To aid solubility, add 1 µl of 5 M sodium hydroxide (NaOH) for every milligram of LY379268.[7]
-
Sonicate the solution for approximately 5 minutes to ensure complete dissolution.
-
Adjust the pH of the final solution to a physiological range of 7.4 using 1 M NaOH.[7]
-
The final solution should be sterile-filtered before administration.
It is crucial to prepare fresh solutions for each experiment to ensure stability and potency.
Preclinical Applications and Standardized Protocols
The following sections detail the rationale and provide standardized protocols for the use of LY379268 in key preclinical research areas.
Neuroprotection in Global Cerebral Ischemia
Rationale: Excessive glutamate release is a major contributor to neuronal damage following ischemic events. By activating presynaptic mGlu2/3 receptors, LY379268 reduces this excitotoxicity and has demonstrated significant neuroprotective effects in models of global, but not focal, cerebral ischemia.[3][8]
Experimental Protocol: Gerbil Model of Global Ischemia
This protocol is adapted from studies demonstrating the neuroprotective effects of LY379268.[4][8]
Caption: Experimental workflow for assessing the neuroprotective effects of LY379268.
-
Animal Model: Adult male Mongolian gerbils are commonly used.
-
Induction of Ischemia: Anesthetize the gerbil and perform a 5-minute bilateral occlusion of the common carotid arteries (BCAO).
-
Drug Administration: 30 to 60 minutes after the onset of reperfusion, administer LY379268 (e.g., 10 mg/kg, i.p.) or vehicle.[8]
-
Behavioral Monitoring: Monitor for ischemia-induced hyperactivity.
-
Histological Assessment: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals and prepare brain sections for histological staining (e.g., Nissl stain) to assess neuronal survival, particularly in the CA1 region of the hippocampus.
-
Data Analysis: Quantify the number of surviving neurons in the CA1 region and compare between treatment and vehicle groups.
Models of Schizophrenia
Rationale: The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the symptoms of the disorder. NMDA receptor antagonists, such as phencyclidine (PCP) and MK-801, are used to model aspects of schizophrenia in rodents. LY379268 has been shown to reverse the behavioral and neurochemical effects induced by these antagonists.
Experimental Protocol: Antagonism of NMDA Antagonist-Induced Hyperactivity
-
Animal Model: Adult male mice or rats.
-
Habituation: Acclimate the animals to the testing environment (e.g., open-field arena).
-
Drug Pre-treatment: Administer LY379268 (e.g., 0.3-3 mg/kg, i.p.) or vehicle 30 minutes prior to the NMDA receptor antagonist.
-
Induction of Hyperactivity: Administer a psychotomimetic agent such as MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or PCP.
-
Behavioral Assessment: Immediately place the animal in the open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and stereotyped behaviors. Compare the effects of LY379268 pre-treatment to vehicle controls.
Models of Anxiety
Rationale: The anxiolytic potential of mGlu2/3 receptor agonists is thought to be mediated by their ability to reduce excessive glutamate release in limbic circuits, such as the amygdala and prefrontal cortex.
Experimental Protocol: Light/Dark Box Test in Rats
This protocol is based on the innate aversion of rodents to brightly lit areas.[7]
-
Apparatus: A two-compartment box with one-third of the area dark and enclosed, and two-thirds brightly illuminated. An opening connects the two compartments.
-
Animal Model: Adult male rats.
-
Drug Administration: Administer LY379268 (e.g., 0.3, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[7]
-
Test Procedure: Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.
-
Behavioral Recording: For a 5-minute period, record the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in each compartment.[7]
-
Data Analysis: Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions. Conversely, anxiogenic-like effects are suggested by a decrease in these parameters.
Models of Substance Abuse and Addiction
Rationale: Dysregulation of glutamate homeostasis in the nucleus accumbens and other reward-related brain regions is a key factor in the development and maintenance of addiction. LY379268 has been shown to reduce drug-seeking behavior and self-administration of various substances of abuse.[1][9]
Experimental Protocol: Cocaine Self-Administration in Rats
-
Surgical Preparation: Rats are surgically implanted with an intravenous (i.v.) catheter in the jugular vein.
-
Acquisition of Self-Administration: Rats are trained to press a lever to receive i.v. infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule of reinforcement.
-
Drug Testing: Once stable responding is established, pre-treat the rats with LY379268 (e.g., 0.3-3 mg/kg, s.c.) or vehicle 30 minutes before the self-administration session.[9]
-
Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions earned during the session.
-
Data Analysis: A reduction in the number of cocaine infusions following LY379268 treatment indicates a decrease in the reinforcing effects of the drug.
Conclusion
LY379268 is a powerful and selective research tool that has been instrumental in elucidating the role of mGlu2 and mGlu3 receptors in a wide array of physiological and pathological processes. Its ability to modulate glutamatergic neurotransmission provides a valuable mechanism for investigating the underlying pathophysiology of numerous CNS disorders and for exploring novel therapeutic strategies. This guide provides a comprehensive foundation for the effective and responsible use of LY379268 in preclinical research, emphasizing the importance of rigorous experimental design and a thorough understanding of its pharmacological properties. As research in this field continues to evolve, LY379268 will undoubtedly remain a cornerstone for advancing our knowledge of glutamate's role in brain function and disease.
References
- Bond, A., Ragumoorthy, N., Monn, J. A., Hicks, C. A., Ward, M. A., Lodge, D., & O'Neill, M. J. (1999). LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia. Neuroscience Letters, 273(3), 191–194.
- Pitsikas, N., Boultadakis, A., Sakellaridis, N., & Spaneas, S. (2014). The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety. Pharmacology Biochemistry and Behavior, 122, 17-22.
- Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., ... & Schoepp, D. D. (1999). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. Journal of Medicinal Chemistry, 42(6), 1027-1040.
- Bond, A., Jones, N. M., Hicks, C. A., Whiffin, G. M., Ward, M. A., O'Neill, M. F., ... & Schoepp, D. D. (2000). Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo. Journal of Pharmacology and Experimental Therapeutics, 294(3), 800-809.
- Peters, J., & Kalivas, P. W. (2006). The group II metabotropic glutamate receptor agonist, LY379268, inhibits both cocaine- and food-seeking behavior in rats. Psychopharmacology, 186(2), 143-149.
-
Wikipedia. (2023, December 2). LY-379,268. Retrieved February 20, 2026, from [Link]
- Bidlack, J. M., & Parkhill, A. L. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. In G Protein Signaling: Methods and Protocols (pp. 135-145). Humana Press.
- Imre, G. (2007). The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268. CNS drug reviews, 13(4), 444-464.
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 20, 2026, from [Link]
- Martin-Fardon, R., & Weiss, F. (2012). (-)-2-oxa-4-aminobicylco[3.1.0]hexane-4,6-dicarboxylic acid (LY379268) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) similarly attenuate stress-induced reinstatement of cocaine seeking. Addiction biology, 17(3), 557-564.
- van Tellingen, O., et al. (2024). Application of a validated UHPLC-MS/MS method for the simultaneous quantification of eight drugs in human and mouse plasma and brain tissue.
- Fadel, J., & Deutch, A. Y. (2002). The mGluR2/3 agonist LY379268 reverses the effects of the non-competitive NMDA receptor antagonist phencyclidine on climbing behavior and nucleus accumbens dopamine release in rats. Neuropsychopharmacology, 27(3), 387-397.
- Lorek, M., Pilip,B., & Turski, W.A. (2018). Pretreatment with Group II Metabotropic Glutamate Receptor Agonist LY379268 Protects Neonatal Rat Brains from Oxidative Stress in an Experimental Model of Birth Asphyxia. International Journal of Molecular Sciences, 19(3), 896.
- Jones, C. K., Tizzano, J. P., & Schoepp, D. D. (2011). The mGlu2/3 receptor agonists LY354740 and LY379268 differentially regulate restraint-stress-induced expression of c-Fos in rat cerebral cortex. Neuropharmacology, 60(4), 577-584.
- Baptista, M. A., Martin-Fardon, R., & Weiss, F. (2004). Preferential effects of the metabotropic glutamate 2/3 receptor agonist LY379268 on conditioned reinstatement versus primary reinforcement: a comparison between cocaine and a potent conventional reinforcer. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(20), 4723-4727.
-
Taylor & Francis Online. (n.d.). Light-dark box test – Knowledge and References. Retrieved February 20, 2026, from [Link]
- Fritzen, S., et al. (2003). Effects of LY379268, a selective group II metabotropic glutamate receptor agonist on EEG activity, cortical perfusion, tissue damage, and cortical glutamate, glucose, and lactate levels in brain-injured rats. Journal of neurotrauma, 20(4), 351-362.
-
YouTube. (2022, February 17). Light Dark Box Model (screening of anxiety). Retrieved February 20, 2026, from [Link]
- Wang, M., et al. (2013). Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons. PLoS ONE 8(4): e61783.
- Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of medicinal chemistry, 43(25), 4893-4909.
- Bergh, M., et al. (2017). Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 444-452.
-
Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024, January 30). Light-dark box test for mice. Protocols.io. [Link]
- Lee, Y., et al. (2023).
- Cui, J., et al. (2004). Neuroprotection of catalpol in transient global ischemia in gerbils. Neuroscience letters, 369(2), 127-131.
- Adibhatla, R. M., Hatcher, J. F., & Dempsey, R. J. (2000). Neuroprotection by group I metabotropic glutamate receptor antagonists in forebrain ischemia of gerbil. Neuroscience letters, 293(1), 25-28.
- Dukes, M., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry.
- Powers, J. T., & Wipf, P. (2019). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Organic letters, 21(11), 4053-4057.
Sources
- 1. The group II metabotropic glutamate receptor agonist, LY379268, inhibits both cocaine- and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of LY379268, a selective group II metabotropic glutamate receptor agonist on EEG activity, cortical perfusion, tissue damage, and cortical glutamate, glucose, and lactate levels in brain-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (-)-2-oxa-4-aminobicylco[3.1.0]hexane-4,6-dicarboxylic acid (LY379268) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) similarly attenuate stress-induced reinstatement of cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
